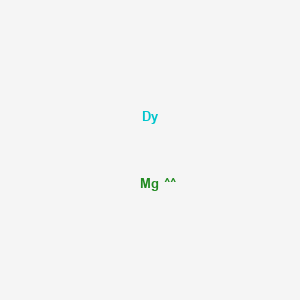
Dysprosium--magnesium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dysprosium–magnesium (1/1) is a binary compound consisting of dysprosium and magnesium in a 1:1 ratio. Dysprosium is a rare earth element known for its high magnetic susceptibility and thermal neutron absorption properties, while magnesium is a lightweight metal with excellent mechanical properties. The combination of these two elements results in a compound with unique physical and chemical characteristics, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dysprosium–magnesium (1/1) can be synthesized through high-temperature solid-state reactions. One common method involves mixing dysprosium oxide (Dy2O3) and magnesium oxide (MgO) in stoichiometric amounts, followed by heating the mixture in a reducing atmosphere, such as hydrogen gas, at temperatures around 800-1000°C. This process facilitates the reduction of dysprosium oxide and the formation of the dysprosium–magnesium compound .
Industrial Production Methods: In industrial settings, the production of dysprosium–magnesium (1/1) often involves the use of advanced metallurgical techniques. One such method is the vacuum induction melting process, where dysprosium and magnesium metals are melted together under a vacuum to prevent oxidation. The molten mixture is then cooled and solidified to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Dysprosium–magnesium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Dysprosium–magnesium (1/1) can react with oxygen at elevated temperatures to form dysprosium oxide and magnesium oxide. This reaction typically occurs at temperatures above 500°C.
Reduction: The compound can be reduced using hydrogen gas at high temperatures to produce elemental dysprosium and magnesium.
Major Products Formed:
Oxidation: Dysprosium oxide (Dy2O3) and magnesium oxide (MgO).
Reduction: Elemental dysprosium (Dy) and magnesium (Mg).
Substitution: Dysprosium chloride (DyCl3) and magnesium chloride (MgCl2).
Applications De Recherche Scientifique
Dysprosium–magnesium (1/1) has a wide range of applications in scientific research and industry:
Chemistry: The compound is used as a precursor for the synthesis of other dysprosium-based materials and as a catalyst in various chemical reactions.
Biology: Dysprosium–magnesium (1/1) is studied for its potential use in magnetic resonance imaging (MRI) contrast agents due to its magnetic properties.
Medicine: Research is ongoing to explore the use of dysprosium–magnesium (1/1) in targeted drug delivery systems and cancer treatment.
Industry: The compound is utilized in the production of high-performance magnets, particularly in the manufacturing of neodymium-iron-boron (NdFeB) magnets, which are essential components in electric vehicles and wind turbines
Mécanisme D'action
The mechanism by which dysprosium–magnesium (1/1) exerts its effects is primarily related to its magnetic properties. Dysprosium ions (Dy3+) have a high magnetic moment, which contributes to the compound’s strong magnetic behavior. In applications such as MRI contrast agents, the magnetic properties of dysprosium–magnesium (1/1) enhance the contrast between different tissues, improving the quality of the imaging .
Comparaison Avec Des Composés Similaires
Dysprosium–calcium (1/1): Similar to dysprosium–magnesium (1/1), this compound also exhibits strong magnetic properties but has different mechanical characteristics due to the presence of calcium.
Dysprosium–aluminum (1/1): This compound is used in high-temperature applications due to its excellent thermal stability.
Dysprosium–zinc (1/1): Known for its unique electronic properties, this compound is studied for potential use in electronic devices .
Uniqueness of Dysprosium–Magnesium (1/1): Dysprosium–magnesium (1/1) stands out due to its combination of high magnetic susceptibility and lightweight properties. This makes it particularly valuable in applications where both magnetic performance and weight reduction are critical, such as in aerospace and automotive industries .
Propriétés
Numéro CAS |
12159-27-2 |
|---|---|
Formule moléculaire |
DyMg |
Poids moléculaire |
186.81 g/mol |
Nom IUPAC |
dysprosium;magnesium |
InChI |
InChI=1S/Dy.Mg |
Clé InChI |
JFXJJAXYELOILB-UHFFFAOYSA-N |
SMILES canonique |
[Mg].[Dy] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


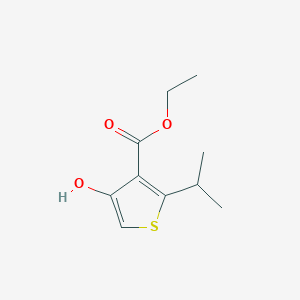
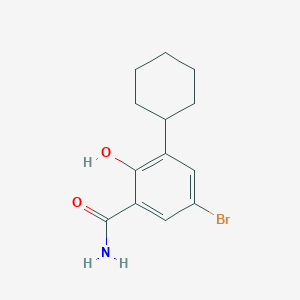
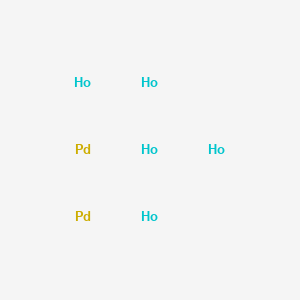

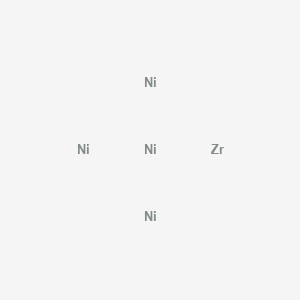
![2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione](/img/structure/B14727051.png)


![2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate](/img/structure/B14727070.png)
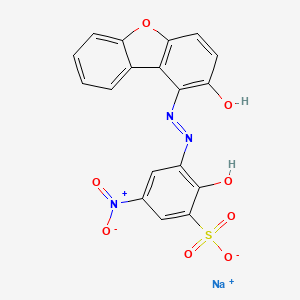
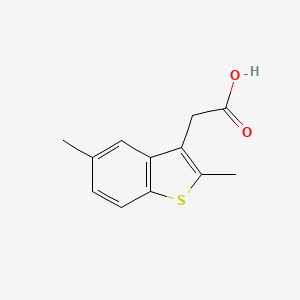
![6-Phenyl-5-[(e)-phenyldiazenyl]pyrimidine-2,4-diamine](/img/structure/B14727090.png)
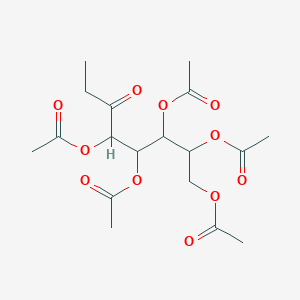
![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)selanyl]ethane](/img/structure/B14727097.png)
